molecular formula C24H18Cl2N2OS B14950499 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-N-(4-methylphenyl)benzamide

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-N-(4-methylphenyl)benzamide

Cat. No.: B14950499
M. Wt: 453.4 g/mol
InChI Key: ARAVBPDZTNYQQF-UHFFFAOYSA-N
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Description

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-N-(4-methylphenyl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-N-(4-methylphenyl)benzamide typically involves the reaction of 3,4-dichloroaniline with thioamide under specific conditions to form the thiazole ring. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can optimize reaction conditions, such as temperature and pressure, to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-N-(4-methylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antibacterial or antifungal effects by disrupting essential biological processes in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C24H18Cl2N2OS

Molecular Weight

453.4 g/mol

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C24H18Cl2N2OS/c1-15-3-7-17(8-4-15)23(29)28(19-10-5-16(2)6-11-19)24-27-22(14-30-24)18-9-12-20(25)21(26)13-18/h3-14H,1-2H3

InChI Key

ARAVBPDZTNYQQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)C)C3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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